An RNA synthesis inhibitor that is used as an antiviral agent in the prophylaxis and treatment of influenza.
Rimantadine is an Influenza A M2 Protein Inhibitor. The mechanism of action of rimantadine is as a M2 Protein Inhibitor.
Rimantadine is an antiviral agent used as therapy for influenza A. Rimantadine has not been associated with clinically apparent liver injury.
Rimantadine is a cyclic amine and alpha-methyl derivative of amantadine with antiviral activity. Although the exact mechanism of action of rimantadine is not understood, this agent appears to exert its antiviral effect against influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the uncoating of the virus and subsequent release of infectious viral nucleic acids into the cytoplasm of infected cells.
See also: Rimantadine Hydrochloride (has salt form).
Rimantadine
CAS No.: 13392-28-4
Cat. No.: VC0002590
Molecular Formula: C12H21N
Molecular Weight: 179.30 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13392-28-4 |
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Molecular Formula | C12H21N |
Molecular Weight | 179.30 g/mol |
IUPAC Name | 1-(1-adamantyl)ethanamine |
Standard InChI | InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3 |
Standard InChI Key | UBCHPRBFMUDMNC-UHFFFAOYSA-N |
SMILES | CC(C12CC3CC(C1)CC(C3)C2)N |
Canonical SMILES | CC(C12CC3CC(C1)CC(C3)C2)N |
Appearance | Solid powder |
Melting Point | 300 °C > 300 °C |
Pharmacokinetic Profile and Metabolism
Absorption and Distribution
Rimantadine demonstrates rapid absorption across species:
Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Half-life (h) |
---|---|---|---|---|---|---|
Mouse | Oral | 40 | 5,421 | 0.5 | 9,247 | 2.06 |
Human | Oral | 100 mg | 460 ± 120 | 3–6 | 3,890 ± 980 | 24–36 |
Data compiled from preclinical and clinical studies .
In humans, nasal fluid concentrations exceed plasma levels by 1.5-fold, explaining its efficacy in mucosal viral inhibition . The volume of distribution (Vd = 7.6 L/kg in mice) reflects extensive tissue penetration, particularly in the respiratory epithelium .
Metabolism and Excretion
Hepatic metabolism accounts for >75% of rimantadine clearance, primarily through cytochrome P450-mediated hydroxylation at the adamantane ring's 1-, 2-, and 3-positions . The major metabolites—1-hydroxyrimantadine (40%), 2-hydroxyrimantadine (25%), and 3-hydroxyrimantadine (15%)—are excreted renally alongside 10% unchanged parent drug . Patients with severe renal impairment (CrCl ≤0.17 mL/s) require dose adjustments to prevent accumulation .
Mechanism of Action Against Influenza A
Rimantadine targets the tetrameric M2 proton channel (PDB ID: 6US9, 6US8), a pH-gated protein essential for viral uncoating. Key interactions include:
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Hydrogen bonding: The ammonium group forms H-bonds with water molecules at Ser31 and Gly34 residues (distance = 2.8–3.1 Å) .
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Hydrophobic packing: Adamantane moiety fits into the channel's Val27/Ala30 pocket (van der Waals energy = −45 kcal/mol) .
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Hydration displacement: Drug binding displaces two ordered water layers, increasing the energy barrier for proton conduction (ΔG‡ = +3.2 kcal/mol) .
Grand canonical molecular dynamics simulations reveal that rimantadine's efficacy correlates with its ability to perturb the His37-mediated proton relay network. At chemical potentials below −8 kcal/mol, the drug translocates deeper into the channel, disrupting the second hydration layer and irreversibly inhibiting proton flux .
Clinical Efficacy and Therapeutic Applications
Prophylaxis
In multicenter trials, rimantadine demonstrated 85–90% efficacy in preventing symptomatic influenza A when administered pre-exposure (100 mg/day for 10 days) . Post-exposure prophylaxis reduced household transmission rates by 65% compared to placebo .
Treatment
Age Group | CNS Effects (%) | GI Effects (%) |
---|---|---|
<10 years | 3.2 | 8.4 |
18–60 years | 8.4 | 3.1 |
>65 years | 12.5 (200 mg) | 17.0 (200 mg) |
Incidence rates from pooled clinical trial data .
Notably, CNS effects (insomnia, dizziness) occur at half the frequency of amantadine (p <0.01), making rimantadine preferable for elderly patients . Gastrointestinal symptoms typically resolve with dose reduction to 100 mg/day.
Comparative Analysis with Amantadine
While both drugs target the M2 channel, key differences emerge:
Parameter | Rimantadine | Amantadine |
---|---|---|
Plasma half-life | 24–36 h | 12–18 h |
Renal excretion | 25% | 90% |
CNS AE incidence | 4.9–12.5% | 18–36% |
EC₅₀ (H1N1) | 0.15 μM | 0.22 μM |
Comparative data from in vitro and clinical studies .
Rimantadine's prolonged half-life permits once-daily dosing, and its hepatic metabolism minimizes nephrotoxicity risk in patients with CrCl <50 mL/min .
Emerging Research and Resistance Patterns
Recent structural studies using enantiopure rimantadine reveal:
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(R)-enantiomer: Forms stronger H-bonds with upper hydration layer (distance = 2.7 vs 3.0 Å for S-form)
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(S)-enantiomer: Induces greater conformational flexibility in His37 tetrad (RMSD = 1.2 vs 0.8 Å)
Despite these subtle differences, both enantiomers show equivalent IC₅₀ values (0.14 ± 0.03 μM) . Resistance arises via M2 mutations (S31N, V27A) that sterically hinder drug binding while maintaining proton conductivity. Surveillance data indicate resistance rates <2% in circulating H3N2 strains but up to 32% in pediatric populations with prolonged exposure .
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